molecular formula C9H11N5O B8570119 4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol CAS No. 828911-25-7

4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol

Cat. No. B8570119
M. Wt: 205.22 g/mol
InChI Key: NOHBPMKWWZXRSS-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

A mixture of 4-(5-amino-[1,3,4]oxadiazol-2-ylmethyl)-phenol 4.902 g (25.64 mmol), water 40 mL and anhydrous hydrazine 13 mL was refluxed on an oil bath (190° C.) for 18 hours. The mixture was cooled, allowed to crystallize at room temperature for 2 hours, then placed into a freezer (−20° C.) overnight (16 hrs). The precipitated product was collected by filtration, washed with chilled MeOH (−15° C.) and dried on high vacuum. The crude product was re-crystallized from water (80 mL, reflux to +4° C. overnight). Filtered, washed with ice-cold water and dried on high vacuum.
Quantity
4.902 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1O[C:5]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[N:4][N:3]=1.[NH2:15][NH2:16]>O>[NH2:15][N:16]1[C:2]([NH2:1])=[N:3][N:4]=[C:5]1[CH2:7][C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
4.902 g
Type
reactant
Smiles
NC1=NN=C(O1)CC1=CC=C(C=C1)O
Name
Quantity
13 mL
Type
reactant
Smiles
NN
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
placed into a freezer (−20° C.) overnight (16 hrs)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with chilled MeOH (−15° C.)
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from water (80 mL, reflux to +4° C. overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Name
Type
Smiles
NN1C(=NN=C1N)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.